molecular formula C14H25NO B7630408 N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No. B7630408
M. Wt: 223.35 g/mol
InChI Key: SKGGYPQIOWZSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is a metabolite of tramadol, which is a widely used pain medication. ODT has been the subject of scientific research due to its potential as a therapeutic agent for pain management.

Mechanism of Action

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine acts on the mu-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor results in the inhibition of pain signals, leading to analgesia. N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine also has activity at the serotonin and norepinephrine transporters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been found to have antitussive effects, which may make it useful in the treatment of cough. N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has a similar pharmacological profile to other opioids, and as such, it has the potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been used in laboratory experiments to study its pharmacological effects. One advantage of using N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine is that it is a synthetic compound, which allows for precise control of the dose and purity. However, N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has a similar pharmacological profile to other opioids, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine. One area of interest is its potential use as a pain medication. Further studies are needed to determine the efficacy and safety of N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine in humans. Another area of interest is the development of new opioid analgesics that have reduced potential for abuse and dependence. N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine may serve as a starting point for the development of such compounds. Additionally, studies are needed to further elucidate the mechanism of action of N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine, which may lead to the development of new analgesics with improved efficacy and safety profiles.

Synthesis Methods

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine can be synthesized by the reduction of tramadol using sodium borohydride or lithium aluminum hydride. The reduction reaction results in the removal of the N-methyl group, leading to the formation of N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine.

Scientific Research Applications

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been studied for its potential use as a pain medication. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been found to have a longer half-life than tramadol, which may result in a longer duration of pain relief.

properties

IUPAC Name

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-2-10-4-3-5-11(8-10)15-13-9-12-6-7-14(13)16-12/h10-15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGGYPQIOWZSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)NC2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine

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